molecular formula C10H10O4 B1608321 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid CAS No. 103204-87-1

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B1608321
CAS No.: 103204-87-1
M. Wt: 194.18 g/mol
InChI Key: PBEHOGACXXHTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound belonging to the class of benzodioxanes These compounds are characterized by a benzene ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the ring-closing metathesis of suitable precursors. One common method includes the use of a nitro-Grela catalyst at ppm levels to achieve efficient ring closure . The process involves the formation of the dioxane ring from a suitable diene precursor under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chiral catalysts to ensure high enantioselectivity. For example, the use of [Ir (cod)Cl]2/BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines has been reported to yield excellent enantioselectivities .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for electrophilic substitution often involve the use of concentrated acids or halogens in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its α-adrenergic blocking activity is attributed to its ability to bind to α-adrenergic receptors, inhibiting their function. The compound’s spasmolytic and hepatoprotective effects are likely mediated through its interaction with other cellular pathways and enzymes .

Comparison with Similar Compounds

    2,3-Dihydro-1,4-benzodioxine: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties.

    1,4-Benzodioxane-2-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and biological activity.

    2-Methyl-2,3-dihydro-1,4-benzodioxine: Similar but lacks the carboxylic acid group, influencing its solubility and reactivity.

Uniqueness: 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEHOGACXXHTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405084
Record name 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-87-1
Record name 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Reactant of Route 2
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Reactant of Route 3
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Reactant of Route 4
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Reactant of Route 5
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Reactant of Route 6
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.